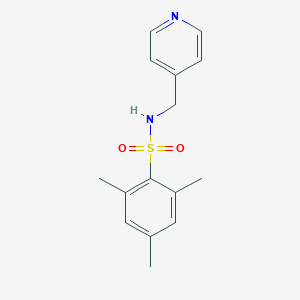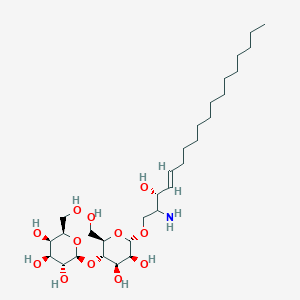
Lactosylsphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactosylsphingosine (LacCer) is a glycosphingolipid that is found in the plasma membrane of mammalian cells. It is a vital component of the cell membrane and plays a crucial role in various cellular processes. LacCer is synthesized by the transfer of a galactose residue from UDP-galactose to ceramide by the enzyme UDP-galactose: ceramide galactosyltransferase.
作用機序
Lactosylsphingosine is involved in various cellular processes through its interaction with other molecules in the cell. It has been shown to interact with proteins such as growth factor receptors and ion channels. Lactosylsphingosine has also been shown to interact with other lipids in the cell membrane, such as cholesterol and sphingomyelin.
Biochemical and Physiological Effects:
Lactosylsphingosine has been shown to have various biochemical and physiological effects. It has been found to be involved in cell signaling, cell adhesion, and cell differentiation. Lactosylsphingosine has also been shown to play a role in the development of cancer and neurodegenerative diseases. Additionally, Lactosylsphingosine has been shown to be involved in the regulation of cellular metabolism and energy production.
実験室実験の利点と制限
Lactosylsphingosine has several advantages for lab experiments. It is a readily available molecule that can be synthesized in the laboratory. It is also a well-studied molecule, and there is a significant amount of research on its role in various cellular processes. However, Lactosylsphingosine has some limitations for lab experiments. It is a complex molecule that requires specialized techniques for its analysis. Additionally, Lactosylsphingosine is a hydrophobic molecule that can be difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on Lactosylsphingosine. One area of research is the role of Lactosylsphingosine in the development of cancer and neurodegenerative diseases. Another area of research is the interaction of Lactosylsphingosine with other molecules in the cell membrane. Additionally, the synthesis of Lactosylsphingosine and its derivatives for use in drug discovery is an area of active research.
Conclusion:
Lactosylsphingosine is a vital component of the cell membrane and plays a crucial role in various cellular processes. It is synthesized by the transfer of a galactose residue from UDP-galactose to ceramide by the enzyme UDP-galactose: ceramide galactosyltransferase. Lactosylsphingosine has been extensively studied for its role in cell signaling, cell adhesion, and cell differentiation. It has also been shown to play a role in the development of cancer and neurodegenerative diseases. Lactosylsphingosine has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on Lactosylsphingosine, including its role in disease development and its interaction with other molecules in the cell membrane.
合成法
Lactosylsphingosine is synthesized by the transfer of a galactose residue from UDP-galactose to ceramide by the enzyme UDP-galactose: ceramide galactosyltransferase. This reaction takes place in the Golgi apparatus of the cell. The synthesis of Lactosylsphingosine is a complex process that involves multiple steps and enzymes.
科学的研究の応用
Lactosylsphingosine has been extensively studied for its role in various cellular processes. It has been found to be involved in cell signaling, cell adhesion, and cell differentiation. Lactosylsphingosine has also been shown to play a role in the development of cancer and neurodegenerative diseases.
特性
CAS番号 |
17574-05-9 |
|---|---|
分子式 |
C30H57NO12 |
分子量 |
623.8 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19?,20-,21-,22-,23+,24+,25-,26-,27+,28-,29+,30+/m1/s1 |
InChIキー |
MQKSCOKUMZMISB-CPXFYUIJSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
同義語 |
lactosylsphingosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



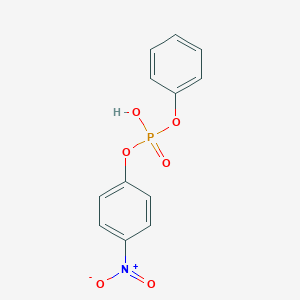
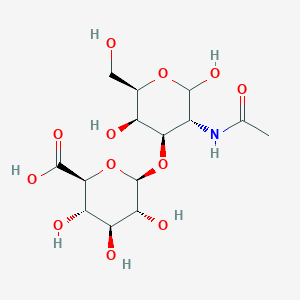
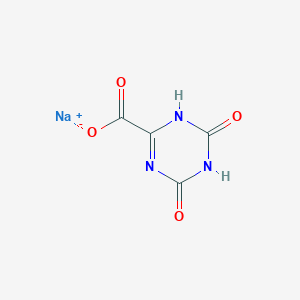
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
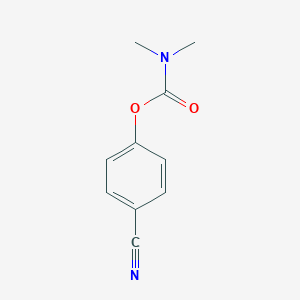

![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
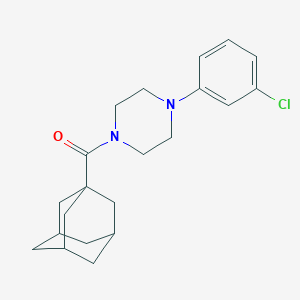
![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
